Avosentan

Descripción

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

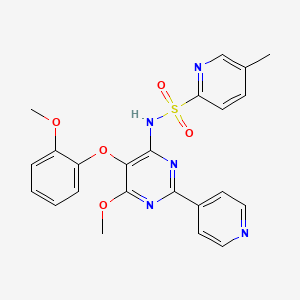

structure in first source

Propiedades

IUPAC Name |

N-[6-methoxy-5-(2-methoxyphenoxy)-2-pyridin-4-ylpyrimidin-4-yl]-5-methylpyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O5S/c1-15-8-9-19(25-14-15)34(29,30)28-22-20(33-18-7-5-4-6-17(18)31-2)23(32-3)27-21(26-22)16-10-12-24-13-11-16/h4-14H,1-3H3,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWLTKFZAOSWSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=NC=C3)OC)OC4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183330 | |

| Record name | Avosentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290815-26-8 | |

| Record name | Avosentan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290815268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avosentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(6-Methoxy-5-(2-methoxyphenoxy)-2-(4-pyridinyl)-4-pyrimidinyl)-5-methyl-2-pyridinesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AVOSENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L94KSX715K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Avosentan in Podocyte Injury and Protection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Podocyte injury is a critical event in the pathogenesis of proteinuric kidney diseases, particularly diabetic nephropathy. These specialized epithelial cells of the glomerulus are integral to the integrity of the filtration barrier. Their injury, characterized by foot process effacement, detachment, and apoptosis, leads to progressive proteinuria and glomerulosclerosis. Endothelin-1 (ET-1), a potent vasoconstrictor, has been identified as a key mediator of podocyte damage through its interaction with the Endothelin A (ET-A) receptor.[1] Avosentan, a selective ET-A receptor antagonist, has emerged as a therapeutic agent with the potential to mitigate podocyte injury and offer renoprotection. This technical guide provides an in-depth overview of the mechanisms of this compound in preventing podocyte injury, supported by preclinical and clinical data, detailed experimental methodologies, and visualization of the key signaling pathways.

Data Presentation

This compound: Receptor Selectivity

This compound exhibits a high selectivity for the ET-A receptor over the ET-B receptor, which is crucial for its targeted therapeutic effect on podocytes while minimizing potential side effects associated with ET-B receptor blockade.[2]

| Compound | Receptor Selectivity (ET-A vs. ET-B) | Reference |

| This compound | ~500-fold | [2] |

Preclinical Efficacy of this compound in a Model of Diabetic Nephropathy

The following data from a study by Gagliardini et al. (2009) demonstrates the efficacy of this compound, alone and in combination with an ACE inhibitor (Lisinopril), in a rat model of diabetic nephropathy. The study highlights the protective effects on podocyte number and the expression of the critical slit diaphragm protein, nephrin.[3][4]

| Treatment Group | Podocyte Number (cells/glomerulus) | Nephrin Expression (arbitrary units) |

| Control | 105 ± 5 | 1.00 ± 0.08 |

| Diabetic + Placebo | 78 ± 6 | 0.55 ± 0.06 |

| Diabetic + this compound (30 mg/kg) | 92 ± 7 | 0.85 ± 0.09 |

| Diabetic + Lisinopril (12.5 mg/l) | 95 ± 8 | 0.90 ± 0.10 |

| Diabetic + this compound + Lisinopril | 108 ± 6 | 0.95 ± 0.11 |

| *P < 0.05 vs. Control; **P < 0.01 vs. Diabetic + Placebo |

Clinical Trial Data: Effect of this compound on Albuminuria

Clinical trials have demonstrated the efficacy of this compound in reducing albuminuria in patients with diabetic nephropathy, a key clinical indicator of podocyte injury and glomerular damage.

| Study | Dosage | Median Reduction in Albumin-to-Creatinine Ratio (ACR) | Reference |

| Wenzel et al. (2009) | 5 mg/day | -28.7% | |

| 10 mg/day | -42.2% | ||

| 25 mg/day | -44.8% | ||

| 50 mg/day | -40.2% | ||

| Mann et al. (ASCEND Trial) (2010) | 25 mg/day | -44.3% | |

| 50 mg/day | -49.3% |

Experimental Protocols

Animal Model of Diabetic Nephropathy

A commonly used model to study the effects of this compound on podocyte injury is the streptozotocin (STZ)-induced diabetic rat model, often combined with uninephrectomy to accelerate nephropathy.

-

Animal Strain: Male Sprague-Dawley rats.

-

Induction of Diabetes: A single intravenous injection of STZ (e.g., 50 mg/kg in citrate buffer, pH 4.5). Control animals receive citrate buffer alone.

-

Uninephrectomy: A right nephrectomy is performed to accelerate diabetic renal injury.

-

Confirmation of Diabetes: Blood glucose levels are monitored, with levels >250 mg/dL considered diabetic.

-

Treatment: this compound is administered daily by oral gavage at a dose of 30 mg/kg. Treatment is typically initiated after the onset of proteinuria and continued for several weeks.

-

Outcome Measures: 24-hour urinary protein excretion, blood pressure, and glomerular filtration rate are monitored. At the end of the study, kidneys are harvested for histological and molecular analysis.

Immunofluorescence Staining for Nephrin in Kidney Sections

This protocol is used to visualize and quantify the expression of the podocyte-specific protein nephrin in formalin-fixed paraffin-embedded (FFPE) kidney tissue.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through graded ethanol series (100%, 95%, 70%, 50%; 3 minutes each).

-

Rinse in distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).

-

Heat in a pressure cooker or microwave to a sub-boiling temperature for 10-15 minutes.

-

Allow slides to cool to room temperature.

-

-

Permeabilization and Blocking:

-

Wash slides in PBS.

-

Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with 5% normal goat serum in PBS for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate sections with a primary antibody against nephrin (e.g., rabbit polyclonal) diluted in blocking buffer overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash slides with PBS (3 x 5 minutes).

-

Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash slides with PBS (3 x 5 minutes).

-

Mount with an anti-fade mounting medium containing DAPI for nuclear counterstaining.

-

Visualize and capture images using a fluorescence or confocal microscope.

-

Transmission Electron Microscopy (TEM) for Podocyte Ultrastructure

TEM is the gold standard for visualizing podocyte foot process effacement.

-

Tissue Fixation:

-

Perfuse the kidney with a fixative solution (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer).

-

Cut the kidney cortex into small (1 mm³) blocks and immerse in the same fixative for at least 4 hours at 4°C.

-

-

Post-fixation and Staining:

-

Wash the tissue blocks in cacodylate buffer.

-

Post-fix with 1% osmium tetroxide for 1 hour.

-

Stain en bloc with 2% uranyl acetate.

-

-

Dehydration and Embedding:

-

Dehydrate the tissue blocks through a graded series of ethanol and propylene oxide.

-

Infiltrate and embed in an epoxy resin.

-

-

Sectioning and Imaging:

-

Cut ultrathin sections (70-90 nm) using an ultramicrotome.

-

Mount sections on copper grids.

-

Stain with lead citrate.

-

Examine and photograph the sections using a transmission electron microscope. Foot process width can be quantified using appropriate image analysis software.

-

Mandatory Visualization

Signaling Pathways of ET-1-Induced Podocyte Injury

The following diagram illustrates the signaling cascade initiated by ET-1 binding to the ET-A receptor on podocytes, leading to cytoskeletal rearrangement and apoptosis. This compound acts by blocking the initial step in this pathway.

Caption: ET-1/ET-A receptor signaling cascade leading to podocyte injury.

Experimental Workflow for Preclinical Evaluation of this compound

This diagram outlines the typical experimental workflow for assessing the efficacy of this compound in a preclinical model of diabetic nephropathy.

Caption: Preclinical workflow for evaluating this compound's renoprotective effects.

Conclusion

This compound, through its selective antagonism of the ET-A receptor, demonstrates a significant protective effect on podocytes in the context of diabetic nephropathy. Preclinical evidence strongly supports its role in preserving podocyte number and the expression of essential slit diaphragm proteins like nephrin, which translates to a reduction in albuminuria as observed in clinical trials. The signaling pathways involving RhoA/ROCK-mediated cytoskeletal disruption and apoptosis are key targets of this compound's therapeutic action. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of ET-A receptor antagonists as a promising strategy for the treatment of proteinuric kidney diseases.

References

Avosentan: An In-depth Technical Guide to Molecular Targets Beyond the Endothelin Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avosentan, a potent and selective endothelin-1 (ET-1) receptor antagonist for the endothelin A (ETA) receptor, was primarily developed for the treatment of diabetic nephropathy. While its principal mechanism of action involves the blockade of ETA receptors, comprehensive research and clinical data have revealed several molecular interactions beyond this primary target. These off-target effects are crucial for understanding the complete pharmacological profile of this compound, including its adverse effects. This technical guide provides an in-depth exploration of the molecular targets of this compound beyond the ETA receptor, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to support further research and drug development.

Introduction to this compound

This compound (SPP301) is a non-peptide, orally active, competitive antagonist of the endothelin A (ETA) receptor.[1] The endothelin system, particularly the potent vasoconstrictor ET-1, plays a significant role in the pathophysiology of various cardiovascular and renal diseases.[2] By blocking the ETA receptor, this compound was designed to counteract the detrimental effects of ET-1, such as vasoconstriction, inflammation, fibrosis, and cellular proliferation, thereby offering a therapeutic strategy for conditions like diabetic nephropathy.[2][3]

Clinical trials, such as the ASCEND (A Study of Cardiovascular Events in Diabetes) trial, demonstrated that this compound effectively reduces albuminuria in patients with diabetic nephropathy.[4] However, the trial was prematurely terminated due to a higher incidence of adverse cardiovascular events, primarily fluid overload and congestive heart failure, particularly at higher doses. These adverse effects highlighted the importance of understanding this compound's full spectrum of molecular interactions.

Primary Target: The Endothelin A (ETA) Receptor

The primary pharmacological action of this compound is the competitive antagonism of the ETA receptor. ETA receptors are predominantly located on vascular smooth muscle cells, where their activation by ET-1 mediates vasoconstriction. In the context of diabetic nephropathy, ETA receptor activation contributes to glomerular hypertension, podocyte injury, and renal fibrosis. This compound's blockade of this receptor was intended to ameliorate these pathological processes.

Molecular Targets Beyond the ETA Receptor

Endothelin B (ETB) Receptor Blockade

A significant molecular target of this compound beyond the ETA receptor is the endothelin B (ETB) receptor. While this compound is classified as a predominant ETA antagonist, it exhibits non-specific blockade of the ETB receptor, particularly at higher concentrations. This off-target activity is believed to be the primary driver of the adverse fluid retention and edema observed in clinical trials.

Selectivity Profile:

This compound has a selectivity ratio for ETA over ETB receptors ranging from approximately 50:1 to 300:1.

Table 1: Quantitative Data on this compound's Off-Target ETB Blockade

| Parameter | Value | Species | Assay Type | Reference |

| ETA:ETB Selectivity Ratio | ~50-300:1 | Not Specified | Not Specified |

In the renal inner medullary collecting duct, ETB receptor activation plays a crucial role in promoting diuresis and natriuresis. This effect is mediated through the activation of nitric oxide synthase 1 (NOS1), leading to the production of nitric oxide (NO) and subsequent generation of cyclic guanosine monophosphate (cGMP). By blocking the ETB receptor, this compound inhibits this signaling cascade, leading to an antidiuretic effect and contributing to fluid retention.

Caption: this compound's off-target blockade of the ETB receptor interferes with the NOS1/cGMP pathway.

The antidiuretic effect of this compound due to ETB receptor blockade has been demonstrated in preclinical studies.

-

Objective: To investigate the dose-dependent effect of this compound on diuresis and its interaction with a selective ETB receptor antagonist.

-

Animal Model: Anesthetized Sprague-Dawley rats.

-

Methodology:

-

Rats undergo saline diuresis.

-

Incremental intravenous doses of this compound (SPP301; 0.003, 0.03, and 3 mg/kg) are administered.

-

Urine output, glomerular filtration rate (GFR), and blood pressure are monitored.

-

In a separate experiment, a high dose of this compound (3 mg/kg) is administered, followed by the selective ETB receptor antagonist BQ-788 (3 mg/kg).

-

-

Key Findings:

-

This compound caused a concentration-dependent decrease in urine output and fractional excretion of water.

-

GFR remained unchanged, while blood pressure was only reduced at the highest dose.

-

Administration of BQ-788 after a high dose of this compound did not further decrease urine output, suggesting that this compound had already maximally blocked the ETB receptors involved in diuresis.

-

Modulation of Gene Expression

Preclinical studies in a mouse model of accelerated diabetic nephropathy and atherosclerosis (diabetic apolipoprotein E knockout mice) revealed that high-dose this compound treatment can modulate the expression of several genes implicated in inflammation, fibrosis, and vascular function.

Table 2: this compound's Effect on Renal Gene Expression in Diabetic Mice

| Gene | Effect of High-Dose this compound | Putative Function in Diabetic Nephropathy | Reference |

| Connective Tissue Growth Factor (CTGF) | Reduced Expression | Pro-fibrotic | |

| Vascular Endothelial Growth Factor (VEGF) | Reduced Expression | Angiogenesis, Glomerular Permeability | |

| Transforming Growth Factor-beta (TGF-β) | Reduced Expression | Pro-fibrotic, Pro-inflammatory | |

| Nuclear Factor kappaB (NF-κB) p65 subunit | Reduced Expression | Pro-inflammatory | |

| Endothelin A Receptor (ETA) | Reduced Expression | Vasoconstriction, Fibrosis | |

| Endothelin B Receptor (ETB) | Reduced Expression | Vasodilation, ET-1 Clearance, Diuresis | |

| Angiotensin Receptor 1 (AT1R) | Reduced Expression | Vasoconstriction, Fibrosis, Inflammation |

This compound's ability to reduce the expression of TGF-β and its downstream mediator CTGF suggests an anti-fibrotic effect beyond its primary mechanism. Similarly, the downregulation of the NF-κB p65 subunit points to an anti-inflammatory action.

Caption: this compound reduces the expression of key pro-fibrotic and pro-inflammatory mediators.

-

Objective: To determine the effect of this compound on the renal expression of genes involved in diabetic nephropathy.

-

Animal Model: Diabetic apolipoprotein E (Apoe) knockout mice.

-

Methodology:

-

Mice are randomized to receive placebo, low-dose this compound (10 mg/kg), or high-dose this compound (30 mg/kg) daily by gavage for 20 weeks.

-

At the end of the treatment period, kidneys are harvested.

-

Total RNA is extracted from the kidney tissue.

-

Gene expression levels of target genes (CTGF, VEGF, TGF-β, NF-κB p65, ETA, ETB, AT1R) are quantified using real-time reverse transcription-polymerase chain reaction (RT-PCR).

-

Gene expression data are normalized to a housekeeping gene (e.g., GAPDH) for relative quantification.

-

-

Key Findings: High-dose this compound significantly attenuated the diabetes-induced increase in the renal expression of these pro-fibrotic and pro-inflammatory genes.

Effects on Oxidative Stress and Inflammation

The same preclinical study in diabetic Apoe knockout mice also demonstrated that this compound can reduce markers of oxidative stress and inflammation in the vasculature.

Nitrotyrosine is a marker of nitrosative stress, which is a component of oxidative stress. The reduction of aortic nitrotyrosine expression by high-dose this compound suggests a protective effect against vascular oxidative damage.

Atherosclerosis, which is accelerated in diabetes, is an inflammatory disease characterized by the infiltration of macrophages into the arterial wall. High-dose this compound was found to significantly reduce macrophage infiltration in the aortas of diabetic mice.

-

Objective: To assess the effect of this compound on aortic nitrotyrosine expression and macrophage infiltration.

-

Animal Model: Diabetic apolipoprotein E (Apoe) knockout mice treated as described in section 3.2.2.

-

Methodology:

-

Aortas are harvested from the treated mice.

-

Aortic tissue is fixed, embedded in paraffin, and sectioned.

-

For macrophage infiltration analysis, sections are stained with a primary antibody against a macrophage-specific marker (e.g., CD68 or Mac-3).

-

For nitrotyrosine analysis, sections are stained with a primary antibody against nitrotyrosine.

-

A secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) is used for detection.

-

The stained area is visualized and quantified using microscopy and image analysis software.

-

-

Key Findings: High-dose this compound treatment was associated with a significant reduction in both aortic nitrotyrosine expression and macrophage infiltration.

Caption: Workflow for assessing this compound's effect on aortic inflammation and oxidative stress.

Modulation of Cholesterol Levels

Clinical studies have reported that this compound treatment is associated with a decrease in total cholesterol levels.

Table 3: Effect of this compound on Total Cholesterol in Patients with Diabetic Nephropathy

| This compound Dose | Change in Total Cholesterol | Placebo | Reference |

| 5 mg/day | -5 mg/dL | Increased | |

| 10 mg/day | -7 mg/dL | Increased | |

| 25 mg/day | -17 mg/dL | Increased | |

| 50 mg/day | -17 mg/dL | Increased |

The precise mechanism by which this compound lowers cholesterol has not been fully elucidated and requires further investigation. Potential hypotheses could involve effects on cholesterol synthesis, absorption, or metabolism.

Summary of Quantitative Data from Clinical Trials

The following table summarizes key quantitative findings from clinical trials of this compound in patients with diabetic nephropathy.

Table 4: Summary of this compound's Effects in Clinical Trials

| Parameter | This compound Dose | Effect | Reference |

| Urinary Albumin Excretion Rate (UAER) | 5, 10, 25, 50 mg/day | -28.7% to -44.8% median relative decrease vs. +12.1% with placebo | |

| Albumin-to-Creatinine Ratio (ACR) | 25 mg/day | -44.3% median reduction vs. -9.7% with placebo | |

| 50 mg/day | -49.3% median reduction vs. -9.7% with placebo | ||

| Estimated Glomerular Filtration Rate (eGFR) | 25 mg/day | No significant difference vs. placebo | |

| 50 mg/day | Slightly greater decrease vs. placebo | ||

| Blood Pressure (Systolic/Diastolic) | 25, 50 mg/day | -4.1 to -6.1 / -3.0 to -4.4 mmHg decrease vs. 0.0 to -0.5 mmHg with placebo | |

| Adverse Events (Fluid Overload/CHF) | 25, 50 mg/day | Significantly more frequent than placebo |

Conclusion

This compound's molecular interactions extend beyond its primary target, the ETA receptor. The off-target blockade of the ETB receptor is a critical factor contributing to its dose-limiting side effect of fluid retention by interfering with the renal NOS1/cGMP pathway. Furthermore, preclinical evidence suggests that this compound may have beneficial effects on gene expression related to fibrosis and inflammation, as well as on vascular oxidative stress and macrophage infiltration. The observed reduction in total cholesterol also warrants further mechanistic investigation.

A comprehensive understanding of these on- and off-target effects is essential for the future development of endothelin receptor antagonists with improved safety profiles. This technical guide provides a foundation of quantitative data, experimental methodologies, and pathway visualizations to aid researchers and drug development professionals in this endeavor. Further studies are needed to elucidate the precise mechanisms underlying some of these secondary effects and to explore their potential therapeutic implications.

References

Avosentan's Impact on Renal Inflammation and Macrophage Infiltration: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular and cellular impact of Avosentan, a selective endothelin-A (ETA) receptor antagonist, on key pathological processes in diabetic nephropathy: renal inflammation and macrophage infiltration. Through a comprehensive review of preclinical data, this document outlines the therapeutic potential of ETA receptor blockade in mitigating kidney damage.

Attenuation of Renal Inflammatory and Fibrotic Gene Expression

Preclinical studies in a model of diabetic nephropathy have demonstrated the potent anti-inflammatory and anti-fibrotic effects of this compound at the gene expression level. In a key study utilizing apolipoprotein E (ApoE) knockout mice with streptozotocin-induced diabetes, chronic treatment with this compound for 20 weeks resulted in a significant dose-dependent reduction in the renal expression of several critical mediators of inflammation and fibrosis.[1]

High-dose this compound (30 mg/kg/day) significantly decreased the renal mRNA levels of the p65 subunit of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the inflammatory response.[1] Furthermore, this compound treatment led to a marked reduction in the expression of pro-fibrotic factors, including Transforming Growth Factor-beta (TGF-β), Connective Tissue Growth Factor (CTGF), and Vascular Endothelial Growth Factor (VEGF).[1] These findings underscore the ability of this compound to interrupt the signaling cascades that drive inflammation and the subsequent deposition of extracellular matrix, which are hallmarks of diabetic kidney disease.

Table 1: Effect of this compound on Renal Gene Expression in Diabetic ApoE Knockout Mice [1]

| Gene | Diabetic Control (Placebo) | This compound (10 mg/kg/day) | This compound (30 mg/kg/day) |

| NF-κB p65 | 1.0 ± 0.1 | 0.8 ± 0.1 | 0.6 ± 0.1 |

| TGF-β | 1.0 ± 0.1 | 0.7 ± 0.1 | 0.5 ± 0.1 |

| CTGF | 1.0 ± 0.1 | 0.6 ± 0.1 | 0.4 ± 0.1 |

| VEGF | 1.0 ± 0.1 | 0.7 ± 0.1 | 0.6 ± 0.1 |

*Data are presented as mean ± SEM relative to the diabetic control group. *p < 0.05 vs. Diabetic Control.

Reduction of Renal Macrophage Infiltration

A cardinal feature of renal inflammation is the infiltration of immune cells, particularly macrophages, into the kidney tissue. These infiltrating macrophages contribute to tissue injury through the release of pro-inflammatory cytokines and reactive oxygen species. While direct quantification of renal macrophage infiltration following this compound treatment is not available in the primary reviewed study, compelling evidence from a study using another selective ETA receptor antagonist, ABT-627, in a diabetic rat model strongly suggests a class effect.[2]

In this analogous model, treatment with the ETA receptor antagonist significantly attenuated the infiltration of macrophages into the renal cortex of diabetic rats. This reduction in macrophage accumulation is a critical mechanism underlying the anti-inflammatory effects of ETA receptor blockade.

Table 2: Effect of ETA Receptor Antagonist (ABT-627) on Renal Macrophage Infiltration in Diabetic Rats

| Treatment Group | Macrophage Count (cells/mm²) |

| Control | 15 ± 2 |

| Diabetic | 45 ± 5 |

| Diabetic + ABT-627 | 20 ± 3* |

*Data are presented as mean ± SEM. *p < 0.05 vs. Diabetic.

Amelioration of Renal Structural Damage

The anti-inflammatory and anti-fibrotic actions of this compound translate into significant improvements in renal histoarchitecture. In the diabetic ApoE knockout mouse model, long-term administration of high-dose this compound resulted in a marked attenuation of glomerulosclerosis and mesangial matrix accumulation, key structural changes that lead to the decline in renal function.

Table 3: Histological Improvement with this compound in Diabetic ApoE Knockout Mice

| Histological Parameter | Diabetic Control (Placebo) | This compound (30 mg/kg/day) |

| Glomerulosclerosis Index (0-4) | 2.5 ± 0.2 | 1.5 ± 0.2 |

| Mesangial Matrix Area (%) | 30 ± 3 | 20 ± 2 |

*Data are presented as mean ± SEM. *p < 0.05 vs. Diabetic Control.

Experimental Protocols

Diabetic Mouse Model for Gene Expression and Histology

-

Animal Model: Male apolipoprotein E (ApoE) knockout mice.

-

Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 150 mg/kg body weight. Diabetes was confirmed by blood glucose levels >15 mmol/l.

-

Treatment Groups:

-

Non-diabetic controls.

-

Diabetic mice receiving placebo.

-

Diabetic mice receiving this compound at 10 mg/kg/day via oral gavage.

-

Diabetic mice receiving this compound at 30 mg/kg/day via oral gavage.

-

-

Treatment Duration: 20 weeks.

-

Renal Gene Expression Analysis: Total RNA was extracted from kidney tissue, and quantitative real-time PCR was performed to measure the mRNA levels of NF-κB p65, TGF-β, CTGF, and VEGF.

-

Renal Histology: Kidneys were fixed, embedded in paraffin, and sectioned. Sections were stained with Periodic acid-Schiff (PAS) for the assessment of glomerulosclerosis and mesangial matrix expansion.

Diabetic Rat Model for Macrophage Infiltration

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Diabetes: A single intravenous injection of streptozotocin (STZ) at a dose of 55 mg/kg body weight.

-

Treatment Groups:

-

Control rats.

-

Diabetic rats receiving vehicle.

-

Diabetic rats receiving the ETA receptor antagonist ABT-627 at 5 mg/kg/day in drinking water.

-

-

Treatment Duration: 8 weeks.

-

Macrophage Immunohistochemistry: Kidney sections were stained with an antibody against CD68 (a macrophage marker). The number of CD68-positive cells in the renal cortex was quantified by light microscopy.

Signaling Pathways and Experimental Workflow

Caption: this compound blocks ET-1 binding to the ETA receptor, inhibiting downstream signaling.

Caption: Preclinical experimental workflow for evaluating this compound's effects.

References

Avosentan's Potential in Non-Diabetic Kidney Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avosentan, a selective endothelin A (ETA) receptor antagonist, has been investigated for its potential to mitigate the progression of chronic kidney disease (CKD). While the most extensive clinical trials have focused on diabetic nephropathy, the fundamental role of the endothelin system in the pathophysiology of various nephropathies suggests a broader therapeutic potential. This technical guide explores the preclinical and mechanistic evidence supporting the investigation of this compound in non-diabetic kidney diseases, including IgA nephropathy and focal segmental glomerulosclerosis (FSGS). It provides a detailed overview of the underlying signaling pathways, summarizes key experimental data, and outlines relevant study protocols to inform future research and development in this area.

Introduction: The Endothelin System in Chronic Kidney Disease

The endothelin (ET) system, particularly endothelin-1 (ET-1), is a potent vasoconstrictor and plays a crucial role in the pathogenesis of both diabetic and non-diabetic CKD.[1][2][3] In the kidneys, ET-1 is implicated in a range of detrimental processes including vasoconstriction, proteinuria, inflammation, cellular injury, and fibrosis.[1][2] These effects are primarily mediated through the endothelin A (ETA) receptor. Consequently, blockade of the ETA receptor has emerged as a promising therapeutic strategy to slow the progression of CKD.

This compound is a selective antagonist of the ETA receptor. Its therapeutic rationale is based on inhibiting the downstream signaling cascades initiated by ET-1 binding to the ETA receptor, thereby ameliorating renal damage.

Mechanism of Action of this compound

This compound competitively inhibits the binding of ET-1 to the ETA receptor, which is a G protein-coupled receptor. This blockade disrupts the activation of phospholipase C, leading to reduced generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent decrease in intracellular calcium release and protein kinase C activation mitigates the pathological effects of ET-1, such as vasoconstriction, cellular proliferation, and extracellular matrix deposition.

Signaling Pathway of Endothelin-1 and this compound Intervention

Caption: this compound blocks ET-1 binding to the ETA receptor, inhibiting downstream pathological effects.

This compound in Diabetic Nephropathy: A Summary of Clinical Findings

The most significant clinical investigation of this compound was the ASCEND (A Study of the Effect of this compound on the Progression of Renal Disease in Patients With Diabetic Nephropathy) trial. This Phase 3 study enrolled patients with type 2 diabetes and nephropathy who were already receiving standard care with ACE inhibitors or angiotensin receptor blockers.

The trial demonstrated that this compound, at doses of 25 mg and 50 mg per day, significantly reduced albuminuria compared to placebo. However, the study was prematurely terminated due to an increased incidence of cardiovascular adverse events, primarily fluid overload and congestive heart failure, in the this compound-treated groups.

Table 1: Key Efficacy and Safety Findings from the ASCEND Trial

| Outcome | Placebo | This compound 25 mg | This compound 50 mg |

| Median Reduction in Albumin-to-Creatinine Ratio | 9.7% | 44.3% | 49.3% |

| Discontinuation due to Adverse Events | 11.5% | 19.6% | 18.2% |

| Primary Adverse Events Leading to Dropout | - | Fluid overload, Congestive heart failure | Fluid overload, Congestive heart failure |

| Mortality | 2.6% | 4.6% | - |

| Data sourced from Mann et al., J Am Soc Nephrol, 2010. |

Potential of this compound in Non-Diabetic Kidney Diseases

While direct clinical trial data for this compound in non-diabetic kidney diseases is scarce, the underlying disease mechanisms in conditions such as IgA nephropathy (IgAN) and focal segmental glomerulosclerosis (FSGS) provide a strong rationale for its potential utility.

IgA Nephropathy (IgAN)

IgAN, the most common primary glomerulonephritis globally, is characterized by the deposition of IgA in the glomeruli, leading to inflammation, proteinuria, and progressive loss of kidney function. Endothelin A receptor activation is a key driver of proteinuria, inflammation, and fibrosis in IgAN. Therefore, ETA receptor antagonists are being actively investigated as a therapeutic strategy for this condition. While studies have focused on other ERAs like Atrasentan and Sparsentan, the mechanistic principle supports the potential of this compound.

Focal Segmental Glomerulosclerosis (FSGS)

FSGS is a leading cause of nephrotic syndrome and kidney failure. The pathogenesis involves podocyte injury, leading to proteinuria and progressive glomerulosclerosis. Both endothelin-1 and angiotensin II are key mediators of podocyte damage and sclerosis in FSGS. Dual endothelin and angiotensin receptor antagonists, such as Sparsentan, have shown promise in reducing proteinuria in FSGS, highlighting the therapeutic potential of targeting the endothelin pathway in this disease.

Preclinical Evidence and Experimental Protocols

Preclinical studies in animal models of non-diabetic kidney disease have demonstrated the renoprotective effects of ETA receptor antagonists. These studies provide a blueprint for the experimental evaluation of this compound in this context.

Experimental Workflow for Assessing this compound in a Model of Hypertensive Nephropathy

Caption: A typical preclinical experimental workflow to evaluate the efficacy of this compound.

A study in a hypertensive rat model demonstrated that combining this compound with the angiotensin receptor blocker valsartan significantly improved glomerular and tubulointerstitial inflammation and fibrosis compared to valsartan monotherapy.

Table 2: Illustrative Preclinical Data on Endothelin Receptor Antagonism

| Parameter | Vehicle Control | Valsartan | This compound + Valsartan |

| Glomerular Sclerosis Index | 2.8 ± 0.3 | 1.5 ± 0.2 | 0.8 ± 0.1† |

| Tubulointerstitial Fibrosis (% area) | 25 ± 4 | 12 ± 3 | 5 ± 2† |

| Renal Macrophage Infiltration (cells/mm²) | 150 ± 20 | 75 ± 15 | 30 ± 10† |

| *p < 0.05 vs. Vehicle Control; †p < 0.05 vs. Valsartan | |||

| (Note: This is representative data based on findings for ERA combination therapy and not specific to an this compound study in a non-diabetic model) |

Safety and Tolerability Considerations

The primary safety concern with this compound and other ERAs is fluid retention. This adverse effect appears to be dose-dependent. Careful patient selection, lower dosing regimens, and vigilant monitoring for signs of fluid overload are critical for the safe clinical development of this drug class. The experience from the ASCEND trial underscores the importance of a thorough understanding of the risk-benefit profile in specific patient populations.

Conclusion and Future Directions

While the clinical development of this compound has been hampered by safety concerns in the context of diabetic nephropathy, the strong mechanistic rationale for ETA receptor antagonism in a broader range of kidney diseases warrants further investigation. Future research should focus on:

-

Dose-finding studies: Identifying the optimal dose of this compound that balances efficacy in reducing proteinuria with the risk of fluid retention in non-diabetic CKD populations.

-

Combination therapies: Exploring the synergistic effects of this compound with other renoprotective agents, such as SGLT2 inhibitors.

-

Patient stratification: Identifying patient subgroups within non-diabetic kidney diseases who are most likely to benefit from this compound therapy.

Preclinical studies in relevant animal models of IgAN and FSGS are a critical next step to generate the necessary data to support the design of well-controlled clinical trials. With a cautious and evidence-based approach, this compound may yet find a role in the therapeutic armamentarium for non-diabetic chronic kidney diseases.

References

Avosentan's Influence on Vascular Endothelial Function: A Technical Guide

Executive Summary

Endothelial dysfunction is a critical initiating step in the pathogenesis of vascular complications associated with diabetes, notably diabetic nephropathy. The endothelin (ET) system, particularly the potent vasoconstrictor Endothelin-1 (ET-1) and its interaction with the Endothelin Type A (ETA) receptor, is a key mediator of this dysfunction. Avosentan, a selective ETA receptor antagonist, has been investigated for its potential to mitigate endothelial injury and its consequences. This technical guide provides an in-depth review of this compound's mechanism of action, summarizes the quantitative preclinical and clinical data regarding its effects on markers of endothelial and renal function, details relevant experimental protocols, and illustrates the core signaling pathways and workflows. While this compound has demonstrated a significant and robust capacity to reduce albuminuria, a key indicator of glomerular endothelial damage, its development was halted due to adverse events related to fluid retention. Nevertheless, the study of this compound provides crucial insights into the role of the ET-1/ETA pathway in vascular endothelial pathology.

Core Mechanism of Action

Endothelin-1 (ET-1) is a powerful peptide primarily produced by vascular endothelial cells. It exerts its effects by binding to two receptor subtypes: ETA and ETB.[1]

-

ETA Receptors: Predominantly located on vascular smooth muscle cells. Activation by ET-1 leads to potent vasoconstriction, cellular proliferation, inflammation, and fibrosis.[2] In the kidney, ETA receptor activation contributes to mesangial cell contraction, matrix accumulation, and podocyte injury, leading to glomerular damage and proteinuria.[2]

-

ETB Receptors: Primarily located on endothelial cells. Activation by ET-1 stimulates the release of vasodilators, chiefly nitric oxide (NO) and prostacyclin, which counterbalance the vasoconstrictor effects of ETA activation.[3][4] ETB receptors are also involved in the clearance of circulating ET-1.

This compound is an orally active, competitive antagonist with high selectivity for the ETA receptor over the ETB receptor (approximately 500-fold). By selectively blocking the ETA receptor, this compound inhibits the deleterious downstream effects of ET-1, including vasoconstriction, inflammation, and fibrosis, which are central to endothelial dysfunction and target organ damage in diabetes. This selective blockade is hypothesized to leave the beneficial, NO-mediated vasodilatory and ET-1 clearance functions of the ETB receptor unopposed.

Quantitative Data on this compound's Effects

While the mechanism of ETA antagonism suggests a potential improvement in nitric oxide bioavailability and direct measures of endothelial function like flow-mediated dilation (FMD), clinical and preclinical studies of this compound have primarily focused on downstream consequences of endothelial dysfunction, particularly albuminuria. Direct quantitative data on FMD or NO levels following this compound treatment is not extensively reported in the available literature. The primary efficacy endpoint has been the reduction in urinary albumin excretion.

Clinical Data: Effect on Albuminuria in Diabetic Nephropathy

Multiple randomized controlled trials have demonstrated this compound's efficacy in reducing albuminuria in patients with type 2 diabetes and nephropathy who are already receiving standard care with ACE inhibitors or ARBs.

| Study | Dosage | Treatment Duration | Parameter | Baseline (Placebo) | Baseline (this compound) | Median Relative Change (Placebo) | Median Relative Change (this compound) | Reference(s) |

| Wenzel et al., 2009 | 5 mg/day | 12 weeks | UAER | 0.77 mg/min | 0.81 mg/min | +12.1% | -28.7% | |

| 10 mg/day | 12 weeks | UAER | 0.77 mg/min | 0.79 mg/min | +12.1% | -42.2% | ||

| 25 mg/day | 12 weeks | UAER | 0.77 mg/min | 0.94 mg/min | +12.1% | -44.8% | ||

| 50 mg/day | 12 weeks | UAER | 0.77 mg/min | 1.21 mg/min | +12.1% | -40.2% | ||

| ASCEND Trial | 25 mg/day | 4 months (median) | ACR | - | - | -9.7% | -44.3% | |

| 50 mg/day | 4 months (median) | ACR | - | - | -9.7% | -49.3% |

UAER: Urinary Albumin Excretion Rate; ACR: Albumin-to-Creatinine Ratio.

Preclinical Data: Effects in a Model of Diabetic Nephropathy & Atherosclerosis

A study using streptozotocin-induced diabetic Apolipoprotein E (ApoE) knockout mice provided evidence of this compound's protective effects on both micro- and macrovascular complications.

| Parameter | Group | Measurement at 20 Weeks | % Change vs. Diabetic Placebo | Reference |

| Albuminuria (µ g/24h ) | Non-diabetic Control | 25.3 ± 3.4 | - | |

| Diabetic Placebo | 227.4 ± 40.5 | 0% | ||

| Diabetic + this compound (10 mg/kg) | 165.2 ± 31.7 | -27.4% | ||

| Diabetic + this compound (30 mg/kg) | 98.6 ± 18.2 | -56.6% | ||

| Creatinine Clearance (µL/min) | Non-diabetic Control | 289 ± 21 | - | |

| Diabetic Placebo | 185 ± 19 | 0% | ||

| Diabetic + this compound (30 mg/kg) | 275 ± 25 | +48.6% | ||

| Glomerulosclerosis Index | Diabetic Placebo | 1.9 ± 0.1 | 0% | |

| Diabetic + this compound (30 mg/kg) | 1.1 ± 0.1 | -42.1% | ||

| Aortic Atherosclerosis (% of total area) | Diabetic Placebo | 20.1 ± 1.5 | 0% | |

| Diabetic + this compound (30 mg/kg) | 14.2 ± 1.1 | -29.4% | ||

| Aortic Nitrotyrosine Expression | Diabetic Placebo | High | - | |

| Diabetic + this compound (30 mg/kg) | Reduced* | - |

*p < 0.05 vs. Diabetic Placebo group.

Detailed Experimental Protocols

Quantification of Urinary Albumin Excretion

Accurate measurement of albuminuria is fundamental for assessing glomerular endothelial injury and the therapeutic efficacy of agents like this compound.

Objective: To quantify the amount of albumin excreted in the urine over a specified period.

Method 1: Urinary Albumin Excretion Rate (UAER) from a Timed Collection (e.g., 24-hour)

-

Patient Instruction: The patient is instructed to discard the first morning void on Day 1. All subsequent urine for the next 24 hours, including the first morning void on Day 2, is collected in a provided container.

-

Sample Handling: The collection container should be kept refrigerated during the collection period. Upon receipt by the laboratory, the total volume of the 24-hour collection is measured and recorded.

-

Albumin Measurement: A well-mixed aliquot of the urine is taken. The albumin concentration (in mg/L) is measured using a sensitive and specific immunoassay, such as immunoturbidimetry or immunonephelometry.

-

Calculation: The UAER is calculated using the formula: UAER (mg/24h) = [Urine Albumin Conc. (mg/L)] x [Total Urine Volume (L/24h)] To express as mg/min: UAER (mg/min) = UAER (mg/24h) / 1440 (min/day)

Method 2: Albumin-to-Creatinine Ratio (ACR) from a Spot Urine Sample

-

Sample Collection: A first-morning void is the preferred specimen to reduce variability. A random spot urine sample is also acceptable for screening.

-

Analyte Measurement: The urine sample is analyzed for both albumin concentration (mg/L) and creatinine concentration (g/L or mg/dL).

-

Calculation: The ACR is calculated by dividing the albumin concentration by the creatinine concentration. The ratio corrects for variations in urine concentration due to hydration. ACR (mg/g) = [Urine Albumin Conc. (mg/dL)] / [Urine Creatinine Conc. (g/dL)]

Assessment of Flow-Mediated Dilation (FMD)

FMD is the gold-standard non-invasive technique to assess endothelium-dependent vasodilation, which is largely mediated by nitric oxide.

Objective: To measure the dilation of a conduit artery (typically the brachial artery) in response to a shear stress stimulus.

-

Patient Preparation: The subject must rest supine for at least 10-20 minutes in a quiet, temperature-controlled room. The subject should have fasted for at least 8-12 hours and abstained from caffeine, alcohol, smoking, and vigorous exercise.

-

Baseline Imaging: A high-resolution ultrasound probe (>7 MHz linear array) is used to obtain a clear longitudinal image of the brachial artery, 2-10 cm above the antecubital fossa. Baseline artery diameter and blood flow velocity are recorded using B-mode and pulsed-wave Doppler, respectively.

-

Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm, distal to the ultrasound probe. The cuff is inflated to a suprasystolic pressure (e.g., 200-250 mmHg or 50 mmHg above systolic pressure) for 5 minutes. This occlusion stops arterial inflow, causing distal ischemia.

-

Post-Occlusion Imaging: The cuff is rapidly deflated. This induces a sudden, high-flow state (reactive hyperemia), which increases shear stress on the endothelial cells of the brachial artery.

-

Diameter Measurement: The diameter of the brachial artery is continuously monitored and recorded for at least 3 minutes post-deflation. The peak diameter is typically observed between 45 and 75 seconds.

-

Calculation: FMD is expressed as the percentage change in artery diameter from baseline to the peak post-occlusion diameter. FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100

Measurement of Plasma Endothelin-1 Concentration

Objective: To quantify the level of circulating ET-1, a key vasoconstrictor peptide.

-

Sample Collection and Processing: Blood is drawn into a chilled tube containing EDTA and a protease inhibitor (e.g., aprotinin). The sample is immediately placed on ice and then centrifuged at 4°C (e.g., 2,500 rpm for 10 minutes) to separate the plasma. The plasma is then stored at -80°C until analysis.

-

Peptide Extraction: ET-1 is extracted from the plasma, often using C18 solid-phase extraction cartridges, to concentrate the peptide and remove interfering substances.

-

Quantification (ELISA): A competitive or sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is the most common method.

-

Sandwich ELISA Principle: Wells of a microplate are pre-coated with a capture antibody specific for ET-1. Standards and extracted plasma samples are added to the wells. A second, enzyme-conjugated detection antibody is added, forming a "sandwich" (antibody-ET-1-antibody). A substrate is added, and the resulting colorimetric signal is measured. The signal intensity is proportional to the amount of ET-1.

-

-

Data Analysis: A standard curve is generated using known concentrations of ET-1. The concentration of ET-1 in the samples is determined by interpolating their absorbance values from the standard curve. Results are typically expressed in pg/mL or fmol/mL.

Pathophysiological Context and Therapeutic Rationale

In conditions like diabetes, hyperglycemia and other metabolic derangements lead to increased oxidative stress and inflammation. This environment promotes the overproduction of ET-1 and downregulates the production of NO via endothelial nitric oxide synthase (eNOS). The resulting imbalance, with excessive ET-1 action at the ETA receptor, drives endothelial dysfunction, characterized by impaired vasodilation, a pro-inflammatory state, and increased vascular permeability. In the kidney, this manifests as glomerular hyperfiltration, damage to the glomerular basement membrane, and subsequent albuminuria. This compound's therapeutic rationale is to interrupt this cascade by blocking the pathological ETA receptor signaling, thereby aiming to restore a more balanced vascular tone and reduce end-organ damage.

References

- 1. Antidiuretic Effects of the Endothelin Receptor Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of endothelin receptor antagonists in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Endothelin and Endothelin Antagonists in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wjgnet.com [wjgnet.com]

Avosentan: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avosentan is a potent, orally active, and selective endothelin A (ETA) receptor antagonist that was investigated primarily for the treatment of diabetic nephropathy. The endothelin system, particularly endothelin-1 (ET-1), is implicated in the pathogenesis of this condition through its potent vasoconstrictive and pro-fibrotic actions mediated by the ETA receptor.[1][2] By selectively blocking the ETA receptor, this compound aimed to mitigate the detrimental renal effects of ET-1, such as vasoconstriction, cellular proliferation, and extracellular matrix deposition.[1] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key data from clinical and preclinical studies.

Pharmacodynamics

The pharmacodynamic effects of this compound are centered on its antagonism of the ETA receptor, leading to a reduction in albuminuria, a key marker of kidney damage in diabetic nephropathy.

Dose-Response Relationship and Efficacy

Clinical studies in patients with diabetic nephropathy demonstrated a dose-dependent reduction in urinary albumin excretion.

Table 1: Dose-Dependent Effect of this compound on Albuminuria in Patients with Diabetic Nephropathy (12-week treatment) [2]

| This compound Dosage | Mean Relative Change in UAER from Baseline (%) | Median Relative Change in UAER from Baseline (%) |

| 5 mg | -20.9 | -28.7 |

| 10 mg | -16.3 | -42.2 |

| 25 mg | -25.0 | -44.8 |

| 50 mg | -29.9 | -40.2 |

| Placebo | +35.5 | +12.1 |

UAER: Urinary Albumin Excretion Rate

In a separate trial, this compound significantly reduced the albumin-to-creatinine ratio (ACR). After a median follow-up of 4 months, the median reduction in ACR was 44.3% for the 25 mg/day dose and 49.3% for the 50 mg/day dose, compared to a 9.7% reduction with placebo.[3]

Mechanism of Action

This compound is a selective antagonist of the endothelin-A (ETA) receptor. The binding of endothelin-1 (ET-1) to the ETA receptor on vascular smooth muscle cells and mesangial cells in the kidney leads to vasoconstriction, cell proliferation, and extracellular matrix deposition, all of which contribute to the progression of diabetic nephropathy. By blocking this interaction, this compound was expected to ameliorate these pathological processes.

Biomarker Effects

Beyond albuminuria, this compound demonstrated effects on other biomarkers. Treatment with this compound led to a significant decrease in total cholesterol by 5 to 17 mg/dl, whereas the placebo group showed an increase. Additionally, a decrease in mean urinary protein excretion rate (UPER) was observed, ranging from 0.2 mg/min with 10 mg of this compound to 0.8 mg/min with the 50 mg dose.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy volunteers and is summarized below.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Table 2: Summary of this compound Pharmacokinetic Parameters

| Parameter | Value |

| Absorption | |

| Absolute Bioavailability | 72% (50 mg tablet) - 81% (25 mg tablet) |

| Effect of Food (High-Fat Meal) | Cmax increased (~61%), T1/2 shortened (~20%), AUC0-inf unchanged |

| Distribution | |

| Plasma Protein Binding | High (>98%) |

| Metabolism | |

| Metabolite | Hydroxymethyl metabolite (Ro 68-5925) |

| Excretion | |

| Renal Elimination | <1% |

Bioavailability and Effect of Food

This compound exhibits high oral bioavailability. A study in healthy volunteers found the absolute bioavailability to be 81% for a 25 mg tablet and 72% for a 50 mg tablet. The extent of absorption, as measured by the area under the plasma concentration-time curve (AUC), increases almost proportionally with the dose.

The intake of a high-fat, high-calorie breakfast was found to increase the maximum plasma concentration (Cmax) of this compound and its hydroxymethyl metabolite by approximately 61% and 46%, respectively. Concurrently, the apparent terminal half-life (t1/2) was shortened. However, the overall exposure (AUC0-inf) was not significantly affected by food, suggesting that this compound can be administered without regard to meals.

Key Experimental Protocols

Quantification of this compound in Plasma

A common method for the quantification of this compound and its metabolites in plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity.

Endothelin Receptor Binding Assay

To determine the binding affinity and selectivity of this compound for endothelin receptors, competitive radioligand binding assays are typically employed.

Protocol Outline:

-

Membrane Preparation: Membranes are prepared from cells expressing either ETA or ETB receptors.

-

Incubation: The membranes are incubated with a radiolabeled endothelin ligand (e.g., [125I]-ET-1) in the presence of varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The radioactivity of the filters is measured using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).

Adverse Effects and Safety Profile

The primary safety concern with this compound, particularly at higher doses (≥25 mg), is fluid overload and peripheral edema. This adverse effect is thought to be mediated by the non-specific blockade of ETB receptors at higher concentrations. ETB receptors play a role in vasodilation and natriuresis; their inhibition can lead to sodium and water retention. This dose-dependent adverse effect ultimately led to the termination of clinical development for diabetic nephropathy.

Conclusion

This compound is a selective ETA receptor antagonist with a pharmacokinetic profile characterized by high oral bioavailability and minimal impact of food on overall exposure. Its pharmacodynamics are defined by a dose-dependent reduction in albuminuria in patients with diabetic nephropathy. However, the therapeutic potential of this compound was limited by a dose-dependent risk of fluid overload, likely due to off-target blockade of ETB receptors at higher concentrations. This comprehensive technical overview provides valuable insights for researchers and professionals in drug development, highlighting the critical interplay between selectivity, dose, and the resulting efficacy and safety profiles of targeted therapies.

References

Methodological & Application

Application Notes and Protocols for the Preparation of Avosentan for Oral Gavage in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avosentan is a potent and selective endothelin A (ETA) receptor antagonist that has been investigated for its therapeutic potential in various cardiovascular and renal diseases.[1][2][3] In preclinical rodent studies, oral gavage is a common and effective method for administering this compound to evaluate its pharmacokinetic and pharmacodynamic properties.[4] This document provides detailed application notes and protocols for the preparation and administration of this compound for oral gavage in rodent models, ensuring accurate and reproducible dosing for experimental studies.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for its proper handling and formulation.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₁N₅O₅S | MedChemExpress |

| Molecular Weight | 479.51 g/mol | MedChemExpress |

| Appearance | Crystalline solid | - |

| Solubility (in vitro) | DMSO: ≥ 6.67 mg/mL (13.91 mM) (requires sonication) | [2] |

| Solubility (in vivo) | See vehicle preparation protocols below |

Recommended Vehicles for Oral Gavage

The selection of an appropriate vehicle is critical for the effective delivery of this compound. Due to its poor aqueous solubility, this compound requires a vehicle that can maintain it in a stable suspension or solution for accurate dosing. Two commonly used vehicle formulations are detailed below.

Vehicle Formulation 1: Corn Oil-Based Suspension

This formulation is suitable for creating a suspension of this compound.

| Component | Percentage |

| Dimethyl sulfoxide (DMSO) | 10% |

| Corn Oil | 90% |

Vehicle Formulation 2: Aqueous-Based Suspension

This formulation provides an alternative aqueous-based suspension.

| Component | Percentage |

| Dimethyl sulfoxide (DMSO) | 10% |

| Polyethylene glycol 300 (PEG300) | 40% |

| Tween-80 | 5% |

| Saline (0.9% NaCl) | 45% |

Experimental Protocols

Preparation of this compound Formulation (10 mg/mL in Corn Oil Vehicle)

This protocol describes the preparation of a 10 mg/mL this compound suspension in the corn oil-based vehicle for oral gavage.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), ACS grade or higher

-

Corn oil, USP grade

-

Sterile conical tubes (15 mL or 50 mL)

-

Calibrated pipettes

-

Vortex mixer

-

Sonicator (optional)

-

Analytical balance

Procedure:

-

Weigh this compound: Accurately weigh the required amount of this compound powder using an analytical balance. For example, to prepare 10 mL of a 10 mg/mL solution, weigh 100 mg of this compound.

-

Dissolve in DMSO: Transfer the weighed this compound powder to a sterile conical tube. Add the calculated volume of DMSO (10% of the final volume). For a 10 mL final volume, add 1 mL of DMSO.

-

Vortex/Sonicate: Vortex the mixture vigorously until the this compound is fully dissolved in the DMSO. Gentle sonication can be used to aid dissolution if necessary.

-

Add Corn Oil: Gradually add the corn oil (90% of the final volume) to the DMSO-Avosentan solution. For a 10 mL final volume, add 9 mL of corn oil.

-

Homogenize: Vortex the mixture thoroughly to ensure a uniform suspension. The final formulation should be a homogenous milky suspension.

-

Storage: Prepare the formulation fresh on the day of dosing. If temporary storage is necessary, store at 2-8°C and protect from light. Before each use, vortex the suspension to ensure homogeneity.

Oral Gavage Administration in Rodents

This protocol provides a general guideline for oral gavage in mice and rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

-

Prepared this compound formulation

-

Appropriately sized oral gavage needles (stainless steel or flexible plastic with a ball tip)

-

Syringes (1 mL or 3 mL)

-

Animal scale

Gavage Needle Sizing Guide:

| Rodent | Weight (g) | Gauge | Length (inches) |

| Mouse | 20-30 | 20g | 1.5 |

| Rat | 200-300 | 18g | 2-3 |

Procedure:

-

Animal Restraint: Properly restrain the animal to immobilize its head and body. For mice, this can be achieved by scruffing the neck. For rats, a towel wrap or other appropriate restraint method can be used.

-

Dosage Calculation: Weigh the animal to determine the precise volume of the this compound formulation to be administered. The typical oral gavage volume for rodents is 5-10 mL/kg body weight.

-

Gavage Needle Insertion: Gently insert the gavage needle into the animal's mouth, passing it over the tongue and into the esophagus. The needle should advance without resistance. If resistance is met, withdraw the needle and re-attempt.

-

Substance Administration: Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the this compound suspension.

-

Needle Removal: After administration, gently withdraw the gavage needle.

-

Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress or adverse reactions.

This compound Signaling Pathway

This compound is a selective antagonist of the Endothelin A (ETA) receptor. The binding of the endogenous ligand, Endothelin-1 (ET-1), to the ETA receptor on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction. This compound blocks this interaction, thereby inhibiting the downstream signaling events.

Caption: this compound blocks the ET-1/ETA receptor signaling pathway.

Experimental Workflow for Oral Gavage Study

The following diagram illustrates a typical experimental workflow for an oral gavage study involving this compound.

Caption: A standard workflow for rodent oral gavage studies.

References

Avosentan solubility and vehicle preparation for in vitro assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and preparation of Avosentan for use in in vitro assays. This compound is a potent and selective endothelin A (ETA) receptor antagonist that has been investigated for its therapeutic potential in various cardiovascular and renal diseases. Accurate preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results.

Physicochemical Properties and Solubility

This compound is an organic compound with the chemical formula C₂₃H₂₁N₅O₅S. Its solubility is a key factor in the preparation of stock solutions for biological assays.

| Property | Data | Reference |

| Molecular Weight | 479.51 g/mol | [1] |

| Appearance | Solid powder | |

| Solubility in DMSO | 6.67 mg/mL (13.91 mM) | [1] |

| Solubilization Note | Ultrasonic agitation is required. | [1] |

Vehicle Preparation for In Vitro Assays

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions for in vitro studies.[1][2] However, it is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, while some may tolerate up to 1%. It is highly recommended to perform a preliminary dose-response experiment to determine the maximum tolerable DMSO concentration for the specific cell line being used.

Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic water bath

Procedure:

-

Weighing: Accurately weigh the required amount of this compound powder. For a 10 mM stock solution, you will need 4.795 mg of this compound for every 1 mL of DMSO.

-

Dissolving: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO.

-

Vortexing: Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.

-

Sonication: Place the microcentrifuge tube in an ultrasonic water bath and sonicate until the solution is clear and all solid particles have dissolved. This step is critical for complete solubilization.

-

Sterilization (Optional): If required for your specific application, the DMSO stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol for Preparing Working Solutions for Cell-Based Assays

Materials:

-

10 mM this compound stock solution in DMSO

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations for your experiment.

-

DMSO Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of this compound tested. This is essential to account for any effects of the solvent on the cells.

-

Final DMSO Concentration: Ensure that the final concentration of DMSO in the culture wells does not exceed the predetermined tolerable limit for your cell line (typically ≤ 0.5%).

Experimental Workflow for this compound Vehicle Preparation

References

Application Notes and Protocols: Evaluating Avosentan Efficacy in Human Podocyte Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avosentan is a selective endothelin-1 type A (ETA) receptor antagonist that has shown potential in reducing proteinuria and protecting against podocyte injury, key factors in the progression of diabetic nephropathy and other renal diseases.[1][2] The activation of the ETA receptor in podocytes by endothelin-1 (ET-1) can trigger detrimental effects, including vasoconstriction, inflammation, fibrosis, and ultimately, podocyte damage and loss.[1][3] By blocking this interaction, this compound offers a targeted therapeutic strategy.

These application notes provide detailed protocols for utilizing conditionally immortalized human podocyte cell lines to assess the efficacy of this compound in vitro. Such cell lines offer a reproducible and controlled environment to investigate the cellular and molecular mechanisms of drug action, screen for potential therapeutic effects, and gather preclinical data.[4] The following protocols cover key assays for evaluating this compound's impact on podocyte viability, apoptosis, and the expression of critical podocyte-specific proteins.

Signaling Pathway of this compound in Human Podocytes

This compound exerts its protective effects by competitively inhibiting the binding of endothelin-1 (ET-1) to the endothelin type A (ETA) receptor on the surface of podocytes. In pathological conditions such as diabetic nephropathy, elevated levels of ET-1 contribute to podocyte injury. The activation of the ETA receptor initiates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, leading to cellular stress, apoptosis, and the downregulation of essential podocyte structural proteins like nephrin. By blocking the ETA receptor, this compound abrogates these deleterious signaling events, thereby preserving podocyte integrity and function.

Quantitative Data Summary

The following tables summarize key in vivo and clinical data for this compound, providing a basis for designing in vitro experiments and interpreting their results.

Table 1: Effect of this compound on Albuminuria

| Study Type | Model/Population | Treatment Groups | Outcome | Reference |

| Clinical Trial | Patients with Type 2 Diabetes & Nephropathy | This compound (25 mg/day) vs. Placebo | 44.3% median reduction in Albumin-to-Creatinine Ratio (ACR) | |

| Clinical Trial | Patients with Type 2 Diabetes & Nephropathy | This compound (50 mg/day) vs. Placebo | 49.3% median reduction in ACR | |

| Preclinical (Animal) | Diabetic Apolipoprotein E knockout mice | High-dose this compound (30 mg/kg) vs. Placebo | Significant attenuation of diabetes-associated albuminuria | |

| Preclinical (Animal) | Hypertensive rats (double transgenic) | This compound (10 mg/kg) + Valsartan (0.1 mg/kg) | Greater decrease in albuminuria compared to each compound alone |

Table 2: Effects of this compound on Podocyte Health and Renal Markers (Preclinical Data)

| Model | Treatment Group | Key Findings | Reference |

| Uninephrectomized diabetic rats | This compound + Lisinopril | Restored podocyte number to normal levels; Prevented defective nephrin expression. | |

| Diabetic Apolipoprotein E knockout mice | High-dose this compound | Attenuated glomerulosclerosis index and mesangial matrix accumulation; Reduced glomerular accumulation of collagen IV; Normalized decreased creatinine clearance. | |

| Hypertensive rats | This compound | Drastic reduction in kidney damage (histological score). |

Experimental Protocols

The following protocols are designed for use with conditionally immortalized human podocyte cell lines.

Experimental Workflow Overview

Protocol 1: Podocyte Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability of human podocytes under conditions of cellular stress.

Materials:

-

Conditionally immortalized human podocyte cell line

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and ITS supplement)

-

High-glucose medium (e.g., 30 mM D-glucose) to induce stress

-

This compound (various concentrations)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Plating: Seed human podocytes in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours at 37°C, 5% CO2.

-

Induction of Injury (Optional): To model disease conditions, replace the medium with high-glucose medium for 24-48 hours prior to treatment. A normal glucose control group should be maintained.

-

This compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium (e.g., 0.1, 1, 10, 100, 1000 nM).

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.

-

Incubate for 24 to 48 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Express results as a percentage of the viability of the control cells.

Protocol 2: Podocyte Apoptosis Assay (Caspase-Glo® 3/7 Assay)

Objective: To quantify the anti-apoptotic effect of this compound on human podocytes.

Materials:

-

Cells plated and treated as described in Protocol 1.

-

Caspase-Glo® 3/7 Assay System (Promega or equivalent)

-

White-walled 96-well plates suitable for luminescence measurements

Procedure:

-

Cell Plating and Treatment: Follow steps 1-3 from Protocol 1, using a white-walled 96-well plate.

-

Assay Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

-

Assay Execution:

-

Remove the plate from the incubator and allow it to cool to room temperature for 30 minutes.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gently shaking the plate for 2 minutes.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Analysis: Normalize the luminescence signal to cell number (if performing a parallel viability assay) or express as a fold change relative to the injured, untreated control.

Protocol 3: Western Blot for Nephrin Expression

Objective: To determine if this compound can restore or prevent the loss of the critical slit diaphragm protein, nephrin, in stressed human podocytes.

Materials:

-

Cells cultured in 6-well plates and treated as described in Protocol 1.

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Primary antibody: anti-Nephrin

-

Primary antibody: anti-β-actin or anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Lysis:

-

After treatment, wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a membrane.

-